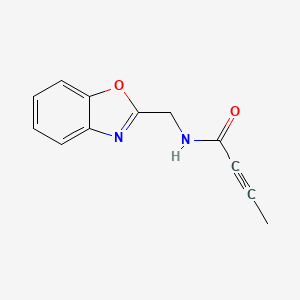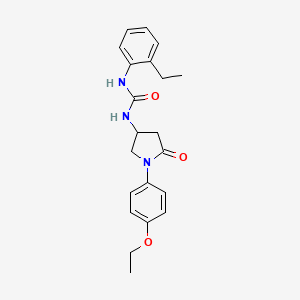![molecular formula C23H21ClN4O3S2 B3014912 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone CAS No. 671200-83-2](/img/structure/B3014912.png)
2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a useful research compound. Its molecular formula is C23H21ClN4O3S2 and its molecular weight is 501.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Antituberculosis and Cytotoxicity Studies
Research focused on the synthesis of 3-heteroarylthioquinoline derivatives, which have shown in vitro activity against Mycobacterium tuberculosis, indicating potential antituberculosis properties. For example, compounds with chlorophenyl moieties demonstrated significant activity with minimal inhibitory concentrations (MIC) values highlighting their potential as antituberculosis agents. Additionally, these compounds displayed no toxic effects against mouse fibroblast cell lines in vitro, suggesting a favorable cytotoxicity profile (Selvam Chitra et al., 2011).
Fluorescence and Biological Studies
Functionalized dihydropyrimidinones and polyhydroquinoline derivatives, which include compounds with structural similarities to the query compound, have been synthesized showing promising biological activities. Notably, some synthesized compounds exhibited significant cytotoxic activity against various cancer cell lines. The study highlights the potential of such compounds in developing new therapeutic agents with fluorescence properties for bioimaging applications (S. D. Guggilapu et al., 2016).
Chemical Synthesis and Characterization
Synthesis Techniques
Research into the synthesis and characterization of thiazole compounds under various conditions has been conducted to explore the effects of different reagents, catalysts, and solvents on the efficiency of synthesis. These studies are crucial for optimizing the production of compounds with specific biological activities, including those related to the query compound (Nurcan Berber, 2022).
Spectroscopic Studies
Spectroscopic Characterization
Investigations into the synthesis and spectroscopic studies of some hydrogenated thiazolo[2,3-a]isoquinolines have been reported, providing valuable insights into the structural and electronic properties of compounds within this chemical family. Spectral data, including IR, NMR, and MS, play a critical role in the characterization and confirmation of the synthesized compounds' structures (M. Rozwadowska et al., 2001).
Propriétés
IUPAC Name |
2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3S2/c1-30-19-9-15-7-8-27(11-16(15)10-20(19)31-2)21(29)13-33-23-26-25-22-28(23)18(12-32-22)14-3-5-17(24)6-4-14/h3-6,9-10,12H,7-8,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWXSCCGEAZDBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
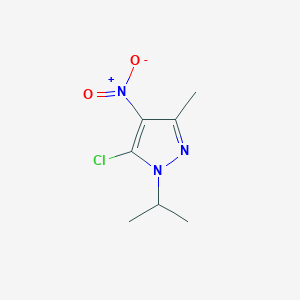
![3-[(2S)-pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B3014833.png)
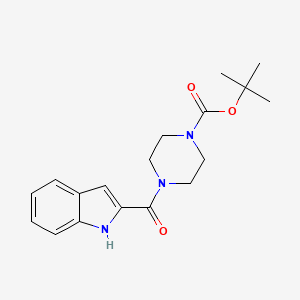
![2-chloro-1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-1H-indole](/img/structure/B3014837.png)

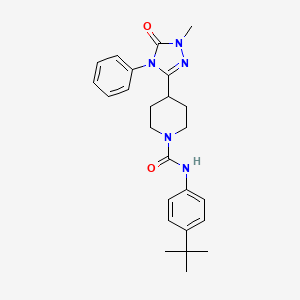
![N-(2-fluorophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3014841.png)
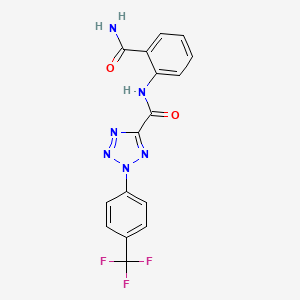
![4-(3-Methoxyphenyl)-1-[2-methyl-2-(morpholin-4-yl)propyl]-3-(3-nitrophenoxy)azetidin-2-one](/img/structure/B3014843.png)
![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B3014844.png)
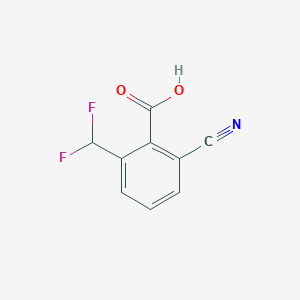
![6-chloro-3-[(Z)-(4-fluorophenyl)methylidene]-2H-thiochromen-4-one](/img/structure/B3014847.png)
